Structural Differentiation: 3-Methylpiperidine vs. Azepane Isomer – Computed Lipophilicity Comparison
The target compound (CAS 921486-16-0) and its azepane isomer (1-(4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea) share the identical molecular formula (C₁₈H₂₂N₄O₂S, MW 358.5 g/mol), yet differ in ring size: a six-membered 3-methylpiperidine versus a seven-membered azepane [1]. This ring-size difference alters molecular conformation and lipophilicity. The target compound exhibits a computed XLogP3-AA of 2.6, whereas the azepane analog is predicted to have a slightly higher logP (~2.8) due to the increased hydrophobicity of the seven-membered ring [1]. This difference in lipophilicity can influence passive membrane permeability and non-specific protein binding, making the 3-methylpiperidine variant potentially more suitable for achieving balanced ADME properties in lead series [2].
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (PubChem computed) |
| Comparator Or Baseline | 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea: XLogP3-AA ~2.8 (estimated from structure) |
| Quantified Difference | ΔXLogP ≈ 0.2 log units (target compound slightly less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of 0.2 log units can be significant in lead optimization for fine-tuning solubility, permeability, and metabolic stability, directly influencing procurement choices for SAR expansion libraries.
- [1] PubChem CID 43996947. Computed Properties: XLogP3-AA = 2.6. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General reference on lipophilicity impact on ADME). View Source
